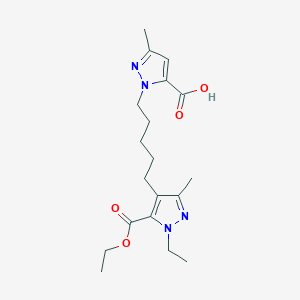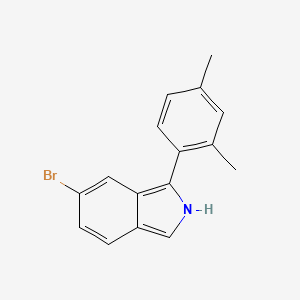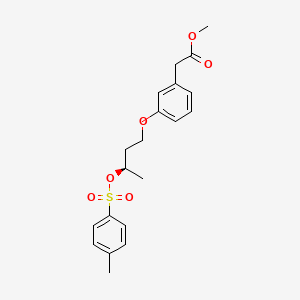
methyl (R)-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tosyloxy group, which is a derivative of toluenesulfonic acid, and a butoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(3-(tosyloxy)butoxy)phenol. This intermediate is then reacted with ®-2-bromo-2-phenylacetic acid methyl ester under basic conditions to yield the final product.
-
Preparation of 3-(3-(tosyloxy)butoxy)phenol
Step 1: Tosylation of 3-butoxyphenol using p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Step 2: Purification of the resulting 3-(3-(tosyloxy)butoxy)phenol.
-
Coupling Reaction
Step 1: Reaction of 3-(3-(tosyloxy)butoxy)phenol with ®-2-bromo-2-phenylacetic acid methyl ester in the presence of a base such as potassium carbonate.
Step 2: Purification of the final product, methyl ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The tosyloxy group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl acetates.
Hydrolysis: Formation of ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetic acid.
Oxidation: Formation of oxidized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate depends on the specific application. In the context of its use as a prodrug, the ester group is hydrolyzed by esterases in the body to release the active drug. The molecular targets and pathways involved would depend on the nature of the active drug released.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ®-2-(3-(3-(methoxy)butoxy)phenyl)acetate: Similar structure but with a methoxy group instead of a tosyloxy group.
Methyl ®-2-(3-(3-(ethoxy)butoxy)phenyl)acetate: Similar structure but with an ethoxy group instead of a tosyloxy group.
Methyl ®-2-(3-(3-(benzyloxy)butoxy)phenyl)acetate: Similar structure but with a benzyloxy group instead of a tosyloxy group.
Uniqueness
Methyl ®-2-(3-(3-(tosyloxy)butoxy)phenyl)acetate is unique due to the presence of the tosyloxy group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Eigenschaften
Molekularformel |
C20H24O6S |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
methyl 2-[3-[(3R)-3-(4-methylphenyl)sulfonyloxybutoxy]phenyl]acetate |
InChI |
InChI=1S/C20H24O6S/c1-15-7-9-19(10-8-15)27(22,23)26-16(2)11-12-25-18-6-4-5-17(13-18)14-20(21)24-3/h4-10,13,16H,11-12,14H2,1-3H3/t16-/m1/s1 |
InChI-Schlüssel |
TVBLOCONPORSPL-MRXNPFEDSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)CCOC2=CC=CC(=C2)CC(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)CCOC2=CC=CC(=C2)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


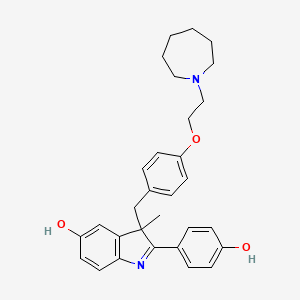
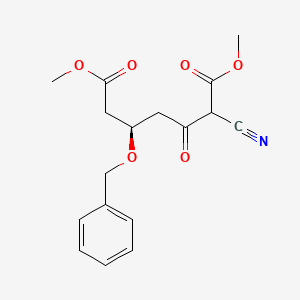
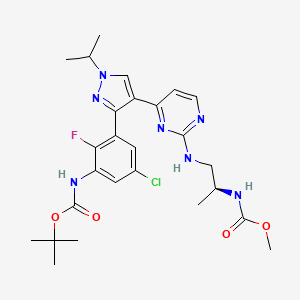
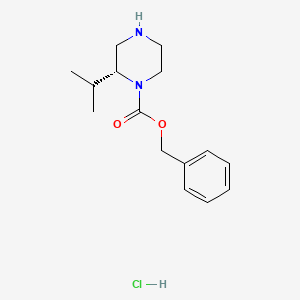
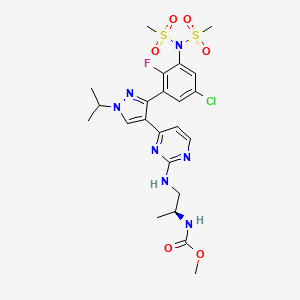
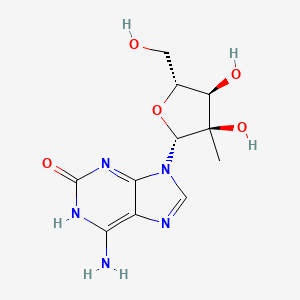
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15062344.png)
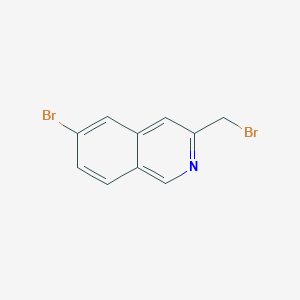

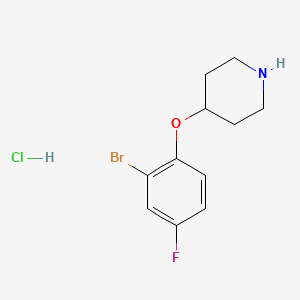

![9-(1-Benzothiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062372.png)
